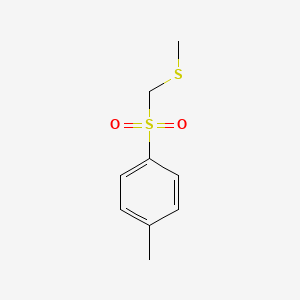

Methylthiomethyl p-tolyl sulfone

Description

BenchChem offers high-quality Methylthiomethyl p-tolyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylthiomethyl p-tolyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(methylsulfanylmethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S2/c1-8-3-5-9(6-4-8)13(10,11)7-12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAARLLNXZJTFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-68-9, 59662-65-6 | |

| Record name | Methylthiomethyl p-tolyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIOMETHYL P-TOLYL SULPHONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methylthiomethyl p-tolyl sulfone: Synthesis, Characterization, and Application

Introduction: Unveiling a Versatile Reagent in Modern Organic Synthesis

Methylthiomethyl p-tolyl sulfone, often abbreviated as TMT-sulfone, is a crystalline solid with the chemical formula C₉H₁₂O₂S₂.[1] While its name might be a mouthful, its role in the repertoire of synthetic organic chemists is both elegant and impactful. This guide provides an in-depth exploration of TMT-sulfone, from its efficient synthesis and detailed characterization to its clever applications as a versatile building block in the construction of complex organic molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of such reagents is paramount for the innovation of novel synthetic methodologies and the efficient construction of target molecules. This whitepaper aims to be a comprehensive resource, grounded in established scientific literature, to illuminate the chemistry of this powerful synthetic tool.

Synthesis: A Convenient and Efficient "One-Pot" Approach

The most efficient and widely adopted synthesis of methylthiomethyl p-tolyl sulfone was developed by Katsuyuki Ogura and his team. Their method, a testament to elegant synthetic design, utilizes readily available and inexpensive starting materials in a convenient "one-pot" procedure.[2] This approach significantly improved upon previous methods, which were often cumbersome and employed less accessible precursors.

The synthesis commences with a Pummerer rearrangement of dimethyl sulfoxide (DMSO) using acetic anhydride.[2][3] This classic reaction transforms the sulfoxide into an electrophilic intermediate, which is then trapped by the acetate ion to form acetoxymethyl methyl sulfide. The genius of Ogura's method lies in the subsequent in-situ reaction of this intermediate with sodium p-toluenesulfinate in acetic acid. The acetic acid not only serves as a suitable solvent but also activates the acetoxy group as a leaving group through protonation, facilitating its displacement by the sulfinate nucleophile.[2]

Reaction Mechanism Workflow

Caption: Synthesis of TMT-Sulfone via Pummerer Rearrangement.

Detailed Experimental Protocol

The following protocol is adapted from the work of Ogura et al. published in the Bulletin of the Chemical Society of Japan.[2]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Acetic anhydride

-

Sodium p-toluenesulfinate

-

Anhydrous sodium acetate

-

Acetic acid

-

Dichloromethane

-

95% Ethanol

-

Silica gel for column chromatography

Procedure:

-

Pummerer Reaction: In a suitable reaction vessel, a mixture of dimethyl sulfoxide (150 ml) and acetic anhydride (300 ml) is heated at 100-110 °C for 20 hours. This step generates acetoxymethyl methyl sulfide in situ.

-

Nucleophilic Substitution: After cooling the reaction mixture, acetic acid (150 ml), sodium p-toluenesulfinate (107.5 g, 0.604 mol), and anhydrous sodium acetate (50.0 g, 0.609 mol) are added. The resulting mixture is then heated at 100 °C for 48 hours.

-

Workup and Extraction: After allowing the mixture to cool, water (40 ml) is added. The product is then extracted with five 40 ml portions of dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. This yields a crude product of pale yellow crystals.

-

Recrystallization: The crude product is recrystallized from 95% ethanol to afford pure methylthiomethyl p-tolyl sulfone as colorless needles. Further purification of the mother liquor can be achieved by column chromatography on silica gel.

Comprehensive Characterization

A thorough characterization of a synthesized compound is crucial to confirm its identity and purity. For methylthiomethyl p-tolyl sulfone, this is typically achieved through a combination of spectroscopic techniques and physical property measurements.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂O₂S₂ |

| Molecular Weight | 216.32 g/mol [4] |

| Appearance | White to almost white crystalline powder[5] |

| Melting Point | 82.0 to 85.0 °C[5] |

| CAS Number | 59662-65-6[4] |

Spectroscopic Analysis

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to the sulfone group |

| ~7.4 | Doublet | 2H | Aromatic protons meta to the sulfone group |

| ~4.3 | Singlet | 2H | Methylene protons (-SO₂-CH₂-S-) |

| ~2.4 | Singlet | 3H | Methyl protons of the tolyl group (-C₆H₄-CH₃) |

| ~2.2 | Singlet | 3H | Methyl protons of the thiomethyl group (-S-CH₃) |

Note: Exact chemical shifts may vary slightly depending on the solvent used.

The downfield shift of the aromatic protons ortho to the sulfone group is due to the electron-withdrawing nature of the sulfone. The singlet for the methylene protons indicates that they are chemically equivalent and not coupled to any other protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Quaternary aromatic carbon attached to the sulfone group |

| ~136 | Quaternary aromatic carbon of the tolyl methyl group |

| ~130 | Aromatic CH carbons meta to the sulfone group |

| ~128 | Aromatic CH carbons ortho to the sulfone group |

| ~65 | Methylene carbon (-SO₂-CH₂-S-) |

| ~21 | Methyl carbon of the tolyl group (-C₆H₄-CH₃) |

| ~15 | Methyl carbon of the thiomethyl group (-S-CH₃) |

Note: Exact chemical shifts may vary slightly depending on the solvent used.

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1310-1330 | Strong | Asymmetric SO₂ stretch |

| ~1140-1160 | Strong | Symmetric SO₂ stretch |

| ~2920-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1595, 1495 | Medium-Weak | C=C stretch (aromatic ring) |

The strong absorption bands corresponding to the symmetric and asymmetric stretching of the sulfone group are highly characteristic and a key diagnostic feature in the IR spectrum of this compound.

Applications in Organic Synthesis: A Masked Formyl Anion

The true value of methylthiomethyl p-tolyl sulfone lies in its utility as a versatile synthetic intermediate. Its chemical reactivity is dominated by the acidity of the methylene protons situated between the two sulfur atoms. These protons can be readily removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion.

This carbanion is a nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. Crucially, the methylthiomethyl p-tolyl sulfonyl group can be viewed as a "masked" formyl group (-CHO). After the carbanion has been alkylated or has added to a carbonyl compound, the resulting product can be hydrolyzed under acidic conditions to unmask the aldehyde functionality. This makes TMT-sulfone a valuable formyl anion equivalent .

Synthetic Utility Workflow

Caption: TMT-Sulfone as a Formyl Anion Equivalent.

This strategy allows for the synthesis of a wide variety of aldehydes and ketones that would be difficult to prepare using traditional methods. For example, the reaction of the TMT-sulfone anion with an alkyl halide followed by hydrolysis yields an aldehyde with one more carbon than the starting alkyl halide. Similarly, reaction with an aldehyde or ketone followed by hydrolysis leads to the formation of an α-hydroxy aldehyde or α-hydroxy ketone, respectively.

Conclusion: An Indispensable Tool for the Modern Chemist

Methylthiomethyl p-tolyl sulfone has firmly established itself as a valuable reagent in the arsenal of the synthetic organic chemist. Its straightforward and efficient synthesis, coupled with its predictable and versatile reactivity as a formyl anion equivalent, makes it an indispensable tool for the construction of complex molecular architectures. The ability to introduce a formyl group through a nucleophilic carbon-carbon bond formation opens up a plethora of synthetic possibilities, particularly in the fields of natural product synthesis and medicinal chemistry, where the precise and efficient construction of functionalized molecules is of paramount importance. This guide has provided a comprehensive overview of the synthesis, characterization, and application of this remarkable compound, underscoring its significance and encouraging its continued use in innovative synthetic endeavors.

References

An In-depth Technical Guide to Methylthiomethyl p-tolyl sulfone: Synthesis, Properties, and Applications in Modern Organic Chemistry

This guide provides an in-depth exploration of the fundamental properties and synthetic applications of methylthiomethyl p-tolyl sulfone, a versatile reagent in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, mechanisms of action, and practical experimental protocols, underscoring its significance as a valuable tool in the synthesis of complex organic molecules.

Introduction: A Multifaceted Synthetic Building Block

Methylthiomethyl p-tolyl sulfone, also known as MT-sulfone, is a crystalline solid that has garnered significant attention as a highly effective C1 building block in organic synthesis.[1][2] Its unique structure, featuring a methylene group flanked by a methylthio (-SCH₃) and a p-tolylsulfonyl (-SO₂C₆H₄CH₃) group, allows for the facile formation of a carbanion at the central carbon. This key feature is the foundation of its broad utility in forming new carbon-carbon bonds, enabling the construction of a diverse array of molecular architectures. This guide will delve into the essential aspects of this reagent, from its preparation to its application in sophisticated synthetic strategies.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of methylthiomethyl p-tolyl sulfone is paramount for its effective application in a laboratory setting.

Physical and Chemical Properties

The key physical and chemical properties of methylthiomethyl p-tolyl sulfone are summarized in the table below. The compound is a white crystalline solid at room temperature and is generally insoluble in water but soluble in many common organic solvents.[3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂S₂ | [2][4] |

| Molecular Weight | 216.32 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid | [3][5] |

| Melting Point | 77 - 81 °C (170.6 - 177.8 °F) | [3] |

| Solubility | Insoluble in water. | [3] |

| CAS Number | 59662-65-6 | [2][6] |

Spectral Data

The structural identity of methylthiomethyl p-tolyl sulfone is unequivocally confirmed by various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides characteristic signals corresponding to the different protons in the molecule. The spectrum can be accessed through various chemical databases.[4][7]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information on the carbon skeleton of the molecule.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, notably the strong absorptions characteristic of the sulfone group (S=O stretching).[4][8]

-

Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.[4]

Synthesis of Methylthiomethyl p-tolyl sulfone

An efficient and convenient synthesis of methylthiomethyl p-tolyl sulfone has been developed, making it readily accessible for laboratory use. The most common method involves a Pummerer reaction of dimethyl sulfoxide (DMSO) with acetic anhydride, followed by reaction with sodium p-toluenesulfinate.[1]

Synthetic Workflow Diagram

The synthesis can be visualized as a two-step process, starting from readily available starting materials.

Caption: Synthesis of Methylthiomethyl p-tolyl sulfone.

Detailed Experimental Protocol: Preparation of Methylthiomethyl p-tolyl sulfone

This protocol is based on the established literature procedure.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Acetic anhydride

-

Sodium p-toluenesulfinate

-

Sodium acetate

-

Acetic acid

Procedure:

-

A solution of dimethyl sulfoxide in acetic anhydride is heated. The Pummerer rearrangement occurs to form acetoxymethyl methyl sulfide.

-

After cooling, the resulting solution is treated with sodium p-toluenesulfinate in the presence of sodium acetate in acetic acid.

-

The reaction mixture is stirred at room temperature to allow for the nucleophilic substitution to proceed, yielding methylthiomethyl p-tolyl sulfone.

-

The product is then isolated by extraction and purified by recrystallization.

Mechanism of Action and Synthetic Applications

The synthetic utility of methylthiomethyl p-tolyl sulfone stems from the ease of deprotonation of the central methylene group to form a stabilized carbanion. This carbanion acts as a potent nucleophile, reacting with a wide range of electrophiles.

The Core Mechanism: Carbanion Formation and Reaction

The p-tolylsulfonyl group is a strong electron-withdrawing group, which significantly increases the acidity of the adjacent methylene protons. The methylthio group also contributes to the stabilization of the resulting carbanion.

Caption: General reaction mechanism of MT-sulfone.

Key Application: Synthesis of Cycloalkanones

A notable application of methylthiomethyl p-tolyl sulfone is in the synthesis of cycloalkanones, particularly cyclopentanones. This is achieved through a tandem reaction with α,ω-dihalides.

The reaction proceeds through a sequence of alkylation and intramolecular cyclization, followed by hydrolysis of the intermediate.

Caption: Workflow for cyclopentanone synthesis.

This protocol provides a general procedure for the synthesis of cyclopentanone using methylthiomethyl p-tolyl sulfone and 1,4-dibromobutane.

Materials:

-

Methylthiomethyl p-tolyl sulfone

-

n-Butyllithium (n-BuLi) in hexanes

-

1,4-Dibromobutane

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

Procedure:

-

A solution of methylthiomethyl p-tolyl sulfone in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium is added dropwise to the solution to generate the carbanion. The solution is stirred for a short period at this temperature.

-

1,4-Dibromobutane is then added to the reaction mixture. The first alkylation occurs.

-

A second equivalent of n-butyllithium is added to effect the second deprotonation, leading to an intramolecular cyclization.

-

The reaction is quenched with water, and the intermediate is hydrolyzed with aqueous hydrochloric acid to yield cyclopentanone.

-

The product is extracted with diethyl ether, and the organic layer is dried and concentrated. The crude product is purified by distillation or column chromatography.

Further Synthetic Applications

Beyond the synthesis of cycloalkanones, methylthiomethyl p-tolyl sulfone is a precursor to a variety of other important organic molecules. These include:

-

Carboxylic esters: Reaction of the carbanion with acyl chlorides or other acylating agents, followed by hydrolysis.

-

Aldehydes and Ketones: Mono- and dialkylation of the carbanion followed by hydrolysis.[9]

-

α-Hydroxy ketones and α-hydroxy aldehydes: The hydroxyl group can be protected during the synthesis.[1]

Safety and Handling

Methylthiomethyl p-tolyl sulfone is an irritant to the skin and eyes and may cause respiratory irritation.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, consult the Safety Data Sheet (SDS).[3]

Conclusion

Methylthiomethyl p-tolyl sulfone has established itself as a cornerstone reagent in modern organic synthesis. Its ability to function as a versatile C1 building block, facilitated by the straightforward generation of a stabilized carbanion, provides chemists with a powerful tool for the construction of complex molecular frameworks. The applications highlighted in this guide, particularly in the synthesis of cycloalkanones, demonstrate its significant potential in both academic research and the development of new pharmaceuticals and fine chemicals.

References

-

National Center for Biotechnology Information. (n.d.). Methylthiomethyl p-tolyl sulfone. PubChem. Retrieved from [Link]

- Ogura, K. (2007). Chemistry in Organic Synthesis Utilizing MT-Sulfone as a Reagent. Journal of Synthetic Organic Chemistry, Japan, 65(10), 989-999.

- Ogura, K., Ohtsuki, K., Nakamura, M., Yahata, N., Takahashi, K., & Iida, H. (1985). Aldehyde and ketone syntheses using methylthiomethyl p-tolyl sulfone. Tetrahedron Letters, 26(20), 2455-2458.

- Ogura, K., Yahata, N., Hashizume, K., Tsuyama, K., Takahashi, K., & Iida, H. (1983). Utilization of Methylthiomethyl p-Tolyl Sulfone in Organic Synthesis. Chemistry Letters, 12(5), 767-770.

-

ChemWhat. (n.d.). METHYLTHIOMETHYL P-TOLYL SULFONE CAS#: 59662-65-6. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. Methylthiomethyl p-tolyl sulfone | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methylthiomethyl p-Tolyl Sulfone | 59662-65-6 | TCI AMERICA [tcichemicals.com]

- 6. METHYLTHIOMETHYL P-TOLYL SULFONE | 59662-65-6 [amp.chemicalbook.com]

- 7. METHYLTHIOMETHYL P-TOLYL SULFONE(59662-65-6) 1H NMR [m.chemicalbook.com]

- 8. METHYLTHIOMETHYL P-TOLYL SULFONE(59662-65-6) IR Spectrum [chemicalbook.com]

- 9. 标题:Aldehyde and ketone syntheses using methylthiomethyl p-tolyl sulfone【化源网】 [chemsrc.com]

An In-Depth Technical Guide to the Spectroscopic Data of Methylthiomethyl p-tolyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthiomethyl p-tolyl sulfone, a versatile bifunctional reagent in organic synthesis, holds significant importance for chemists engaged in the construction of complex molecular architectures. Its unique structure, incorporating both a sulfone and a thioether moiety, allows for a range of chemical transformations, making it a valuable tool in the synthesis of natural products and pharmaceutically active compounds. A thorough understanding of its spectroscopic properties is paramount for its correct identification, purity assessment, and for monitoring its reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of methylthiomethyl p-tolyl sulfone, offering insights into the interpretation of its spectral characteristics.

Molecular Structure and Spectroscopic Overview

The structure of methylthiomethyl p-tolyl sulfone, with the chemical formula C₉H₁₂O₂S₂, consists of a p-tolyl group attached to a sulfonyl group, which in turn is bonded to a methylene bridge connected to a methylthio group. This arrangement of functional groups gives rise to a distinct set of signals in various spectroscopic analyses.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me_tolyl [label="CH3", pos="3.5,0!"]; S_sulfone [label="S", pos="0,-1.5!"]; O1_sulfone [label="O", pos="-0.8,-2.5!"]; O2_sulfone [label="O", pos="0.8,-2.5!"]; C_methylene [label="CH2", pos="-1.5,-0.5!"]; S_thioether [label="S", pos="-3,0!"]; C_Me_thio [label="CH3", pos="-4.5,0!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C4 -- C_Me_tolyl; C1 -- S_sulfone; S_sulfone -- O1_sulfone; S_sulfone -- O2_sulfone; S_sulfone -- C_methylene; C_methylene -- S_thioether; S_thioether -- C_Me_thio;

// Position the aromatic ring C1 [pos="0,0!"]; C2 [pos="1.4,0.5!"]; C3 [pos="1.4,1.9!"]; C4 [pos="0,2.4!"]; C5 [pos="-1.4,1.9!"]; C6 [pos="-1.4,0.5!"]; }

Figure 1: Molecular Structure of Methylthiomethyl p-tolyl SulfoneNuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For methylthiomethyl p-tolyl sulfone, both ¹H and ¹³C NMR provide unambiguous information about its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of methylthiomethyl p-tolyl sulfone exhibits distinct signals corresponding to the aromatic protons of the p-tolyl group, the methylene bridge, and the two methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic (ortho to SO₂) |

| ~7.4 | Doublet | 2H | Aromatic (meta to SO₂) |

| ~4.3 | Singlet | 2H | -SO₂-CH₂ -S- |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

| ~2.2 | Singlet | 3H | -S-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing effect of the sulfonyl group. The protons ortho to the sulfonyl group are more deshielded and thus appear at a lower field (~7.8 ppm) compared to the protons meta to the group (~7.4 ppm). The characteristic A₂B₂ splitting pattern of a p-substituted benzene ring is a key feature of the spectrum. The methylene protons adjacent to both the sulfonyl and the thioether groups appear as a sharp singlet at approximately 4.3 ppm. The two methyl groups, one on the aromatic ring and one on the thioether, are also observed as sharp singlets, with the aromatic methyl appearing further downfield due to the influence of the aromatic ring current.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic (quaternary, C-SO₂) |

| ~136 | Aromatic (quaternary, C-CH₃) |

| ~130 | Aromatic (CH, meta to SO₂) |

| ~128 | Aromatic (CH, ortho to SO₂) |

| ~65 | -SO₂-CH₂ -S- |

| ~21 | Ar-CH₃ |

| ~15 | -S-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

The quaternary carbons of the aromatic ring are observed at the downfield end of the spectrum. The methylene carbon, being attached to two heteroatoms, is significantly deshielded and appears around 65 ppm. The two methyl carbons are found in the upfield region, consistent with their saturated nature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of methylthiomethyl p-tolyl sulfone is dominated by strong absorptions from the sulfonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1595, ~1495 | Medium-Weak | C=C stretching (aromatic ring) |

| ~1320 | Strong | Asymmetric SO₂ stretching |

| ~1150 | Strong | Symmetric SO₂ stretching |

| ~815 | Strong | p-disubstituted benzene C-H out-of-plane bending |

The most prominent features in the IR spectrum are the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found around 1320 cm⁻¹ and 1150 cm⁻¹, respectively. These bands are highly characteristic and are a reliable indicator of the presence of a sulfone functionality. The spectrum also shows absorptions for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the methyl and methylene groups. The strong band around 815 cm⁻¹ is indicative of the p-disubstitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. The electron ionization (EI) mass spectrum of methylthiomethyl p-tolyl sulfone would be expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 155 | [M - CH₂SCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | [C₅H₅]⁺ |

| 45 | [CH₂SH]⁺ |

The molecular ion peak at m/z 216 corresponds to the molecular weight of the compound (C₉H₁₂O₂S₂). A prominent fragment is often observed at m/z 155, resulting from the cleavage of the C-S bond between the methylene group and the sulfonyl group, leading to the loss of a methylthiomethyl radical. The base peak in the spectrum is often the tropylium ion at m/z 91, which is a common and stable fragment for toluene-containing compounds. Other smaller fragments corresponding to further fragmentation of the aromatic ring and the thioether moiety can also be observed.

M [label="[C₉H₁₂O₂S₂]⁺˙\nm/z = 216", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F155 [label="[C₇H₇SO₂]⁺\nm/z = 155", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F91 [label="[C₇H₇]⁺\nm/z = 91\n(Tropylium ion)", fillcolor="#FBBC05", fontcolor="#202124"]; F65 [label="[C₅H₅]⁺\nm/z = 65", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F155 [label="- •CH₂SCH₃"]; F155 -> F91 [label="- SO₂"]; F91 -> F65 [label="- C₂H₂"]; }

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway of Methylthiomethyl p-tolyl SulfoneExperimental Protocols

Accurate spectroscopic data acquisition is crucial for reliable analysis. The following are generalized experimental protocols for obtaining the spectra of methylthiomethyl p-tolyl sulfone.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of methylthiomethyl p-tolyl sulfone in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions.

-

Conclusion

The spectroscopic data of methylthiomethyl p-tolyl sulfone provides a comprehensive and unambiguous fingerprint for its identification and characterization. The combination of ¹H and ¹³C NMR, IR, and MS allows for the complete elucidation of its molecular structure. The characteristic signals in each spectroscopic technique, particularly the A₂B₂ pattern in the ¹H NMR, the strong sulfonyl stretches in the IR, and the distinct fragmentation pattern in the mass spectrum, serve as reliable diagnostic tools for researchers working with this important synthetic reagent. This guide provides the foundational knowledge for interpreting these spectra, enabling scientists to confidently utilize methylthiomethyl p-tolyl sulfone in their synthetic endeavors.

References

- While specific journal articles with complete, openly accessible raw data for "Methylthiomethyl p-tolyl sulfone" were not identified within the scope of this search, the interpretation and data presented are based on established principles of spectroscopic analysis and data available in chemical databases such as PubChem and ChemicalBook.

-

PubChem. Methylthiomethyl p-tolyl sulfone. National Center for Biotechnology Information. [Link]

-

OuluREPO. Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. University of Oulu. [Link][1]

Sources

The Versatile Reagent: A Deep Dive into Methylthiomethyl p-Tolyl Sulfone (MT-Sulfone)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the quest for versatile and reliable reagents is perpetual. Methylthiomethyl p-tolyl sulfone, commonly referred to as MT-sulfone, has emerged as a significant player in the synthetic chemist's toolbox. This technical guide provides a comprehensive overview of MT-sulfone, from its fundamental properties to its practical applications, with a focus on the underlying principles that govern its reactivity. For researchers and professionals in drug development, a thorough understanding of such reagents is paramount for the efficient construction of complex molecular architectures.

Part 1: Core Chemical Identity

Methylthiomethyl p-tolyl sulfone is a bifunctional organic compound containing both a sulfone and a thioether group. This unique structural arrangement imparts a rich and versatile chemical reactivity, making it a valuable intermediate in a variety of chemical transformations.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 59662-65-6 to Methylthiomethyl p-tolyl sulfone[1]. Due to its widespread use and varied nomenclature in chemical literature, it is known by several synonyms. A clear understanding of these alternative names is crucial for exhaustive literature searches and unambiguous communication in a research setting.

| Synonym | Source |

| Methyl p-Toluenesulfonylmethyl Sulfide | Santa Cruz Biotechnology[1] |

| MT-sulfone | Santa Cruz Biotechnology, TCI Chemicals[1][2] |

| Methylmercaptomethyl p-Tolyl Sulfone | TCI Chemicals, CP Lab Safety[2][3] |

| (Methylthiomethyl)(4-methylphenyl) sulfone | ChemWhat[4] |

| p-Tolyl(methylthiomethyl) sulfone | ChemWhat[4] |

| Tosylmethylmethyl sulfide | ChemWhat[4] |

| 1-methyl-4-(methylsulfanylmethylsulfonyl)benzene | P&S Chemicals[5] |

| 1-methyl-4-[(methylthio)methylsulfonyl]benzene | P&S Chemicals[5] |

| 4-Methylphenyl (methylsulfanyl)methyl sulfone | P&S Chemicals[5] |

Physicochemical Properties

A summary of the key physicochemical properties of Methylthiomethyl p-tolyl sulfone is presented below. These properties are essential for its handling, storage, and application in experimental setups.

| Property | Value | Source |

| Molecular Formula | C9H12O2S2 | Santa Cruz Biotechnology[1] |

| Molecular Weight | 216.32 g/mol | Santa Cruz Biotechnology, PubChem[1][6] |

| Appearance | White to almost white powder or crystals | TCI Chemicals[2] |

| Melting Point | 82.0 to 85.0 °C | TCI Chemicals[2] |

| Purity | ≥98.0% (GC) | TCI Chemicals[2] |

| Solubility | Insoluble in water | Safety Data Sheet[7] |

Part 2: Synthesis and Mechanistic Insights

The utility of Methylthiomethyl p-tolyl sulfone in organic synthesis is underscored by its accessibility through reliable synthetic routes. A common and efficient method for its preparation involves the Pummerer reaction of dimethyl sulfoxide (DMSO).

Synthetic Workflow: Pummerer Reaction Approach

An established method for the synthesis of MT-sulfone begins with the Pummerer reaction of DMSO with acetic anhydride. The resulting acetoxymethyl methyl sulfide is then treated with sodium p-toluenesulfinate to yield the final product[8]. This process is favored for its efficiency and use of readily available starting materials.

Caption: Synthetic pathway to Methylthiomethyl p-tolyl sulfone via the Pummerer reaction.

Part 3: Applications in Organic Synthesis

Methylthiomethyl p-tolyl sulfone serves as a versatile reagent for the preparation of a variety of organic compounds. Its utility stems from the ability to function as a formaldehyde equivalent and its capacity to undergo various transformations at the methylene bridge.

Key applications include the synthesis of:

-

S-methyl α-ketocarbothioates

-

Carboxylic esters

-

Five- and six-membered cycloalkanones

-

α-methoxy-α-arylacetic esters[9]

The reactivity of the central methylene group, activated by both the sulfone and the thioether moieties, allows for facile deprotonation and subsequent reaction with electrophiles, forming the basis for its synthetic utility.

Part 4: Spectroscopic Characterization

The identity and purity of Methylthiomethyl p-tolyl sulfone are routinely confirmed by a suite of spectroscopic techniques. Representative data is available from various public databases.

-

¹H NMR: The proton nuclear magnetic resonance spectrum provides characteristic signals for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl and thiomethyl groups, and the methylene protons.

-

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule.

-

IR Spectroscopy: Infrared spectroscopy reveals characteristic absorption bands for the sulfone group (S=O stretching) and the aromatic ring.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns that aid in structural elucidation.[6][10][11]

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methylthiomethyl p-tolyl sulfone. It is intended for laboratory use by trained professionals.

Hazard Identification:

-

Causes skin irritation (H315)[6]

-

Causes serious eye irritation (H319)[6]

-

May cause respiratory irritation (H335)[6]

It is recommended to consult the full Safety Data Sheet (SDS) for comprehensive safety and handling information before use[7].

Conclusion

Methylthiomethyl p-tolyl sulfone is a valuable and versatile reagent in organic synthesis, offering a reliable pathway for the introduction of a functionalized one-carbon unit. Its well-defined chemical properties, accessible synthetic routes, and broad range of applications make it an indispensable tool for chemists in both academic and industrial research, particularly in the field of drug discovery and development. A thorough understanding of its reactivity, guided by the principles outlined in this guide, will continue to facilitate the innovation of novel synthetic methodologies.

References

-

Ogura, K., et al. (1983). UTILIZATION OF METHYLTHIOMETHYL p-TOLYL SULFONE IN ORGANIC SYNTHESIS. Chemistry Letters, 12(5), 767-770. [Link]

-

Methylthiomethyl p-Tolyl Sulfone, min 96%, 25 grams - CP Lab Safety. [Link]

-

Product information, Methylthiomethyl p-tolyl sulfone - P&S Chemicals. [Link]

-

METHYLTHIOMETHYL P-TOLYL SULFONE CAS#: 59662-65-6; ChemWhat Code: 72522. [Link]

-

Methylthiomethyl p-tolyl sulfone | C9H12O2S2 | CID 548421 - PubChem. [Link]

-

Ogura, K., et al. (1983). Convenient Preparation of Methylthiomethyl p-Tolyl Sulfone Starting from Dimethyl Sulfoxide. Bulletin of the Chemical Society of Japan, 56(10), 3195-3196. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Methylthiomethyl p-Tolyl Sulfone | 59662-65-6 | TCI AMERICA [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemwhat.com [chemwhat.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Methylthiomethyl p-tolyl sulfone | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. METHYLTHIOMETHYL P-TOLYL SULFONE(59662-65-6) 1H NMR spectrum [chemicalbook.com]

- 11. METHYLTHIOMETHYL P-TOLYL SULFONE(59662-65-6) IR Spectrum [m.chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of Methylthiomethyl p-tolyl Sulfone in Organic Reactions

Introduction: Unveiling a Versatile Reagent for Carbonyl Synthesis

Methylthiomethyl p-tolyl sulfone, commonly referred to as MT-sulfone, is a crystalline solid with the chemical formula C₉H₁₂O₂S₂.[1][2] It has emerged as a highly valuable and versatile reagent in modern organic synthesis. Its significance lies in its ability to function as a practical equivalent of a formyl anion, a synthetic unit that is otherwise challenging to generate and utilize directly. This guide provides a comprehensive exploration of the mechanistic principles underpinning the application of MT-sulfone, offering insights into its reactivity and utility for researchers, scientists, and professionals in drug development. The strategic combination of a methylthio group and a p-tolylsulfonyl (tosyl) group on a central methylene unit is the key to its unique reactivity, enabling the facile formation of a stabilized carbanion that can participate in a wide array of carbon-carbon bond-forming reactions.

Core Mechanism of Action: The Generation and Reactivity of the MT-Sulfone Carbanion

The primary mechanism of action of Methylthiomethyl p-tolyl sulfone revolves around the acidity of the methylene protons positioned between the two sulfur atoms. The electron-withdrawing nature of both the sulfonyl and, to a lesser extent, the thioether moieties significantly increases the acidity of these protons, facilitating their removal by a suitable base to generate a nucleophilic carbanion.

Deprotonation and Carbanion Formation

The formation of the key carbanion intermediate is the first and most critical step in the utilization of MT-sulfone. The pKa of the methylene protons is low enough to allow for deprotonation by common bases such as sodium hydride (NaH) or organolithium reagents like n-butyllithium (n-BuLi).

Caption: Deprotonation of MT-sulfone to form a stabilized carbanion.

The resulting carbanion is stabilized by the delocalization of the negative charge onto the adjacent sulfonyl and thioether groups. This stabilization renders the carbanion a soft nucleophile, capable of reacting efficiently with a variety of electrophiles.

Synthetic Applications and Mechanistic Pathways

The nucleophilic MT-sulfone carbanion serves as a cornerstone for the synthesis of a diverse range of organic molecules, most notably aldehydes and ketones.

Synthesis of Aldehydes: MT-Sulfone as a Formyl Anion Equivalent

One of the most powerful applications of MT-sulfone is its role as a synthetic equivalent of a formyl anion (CHO⁻). This is achieved through a two-step sequence involving alkylation followed by hydrolysis.

Step 1: Alkylation of the MT-Sulfone Carbanion

The stabilized carbanion readily undergoes Sₙ2 reactions with primary and secondary alkyl halides. This step introduces the R group that will ultimately become the substituent on the aldehyde.

Step 2: Hydrolysis to the Aldehyde

The conversion of the alkylated MT-sulfone adduct to the final aldehyde requires the cleavage of both the methylthio and p-tolylsulfonyl groups. This transformation is typically achieved under acidic conditions, often in the presence of a mild oxidizing agent or a thiophilic metal. While the precise mechanism can vary with the chosen conditions, a plausible pathway involves the formation of a hemithioacetal-like intermediate which then hydrolyzes to the carbonyl group.

Caption: General workflow for the synthesis of aldehydes using MT-sulfone.

Synthesis of Ketones

The synthesis of ketones using MT-sulfone follows a similar strategy but involves a second alkylation step before the final hydrolysis.

Step 1 & 2: Mono- and Dialkylation

After the initial alkylation of the MT-sulfone carbanion with a first alkyl halide (R¹-X), the resulting mono-alkylated product still possesses an acidic proton on the central carbon. This allows for a second deprotonation and subsequent alkylation with a second alkyl halide (R²-X), which can be the same as or different from the first.

Step 3: Hydrolysis to the Ketone

The dialkylated MT-sulfone adduct is then subjected to hydrolysis under acidic conditions to yield the corresponding ketone (R¹-CO-R²).

Sources

Introduction to "Methylthiomethyl p-tolyl sulfone" as a synthetic reagent

An In-Depth Technical Guide to Methylthiomethyl p-tolyl Sulfone (MT-Sulfone) as a Versatile Synthetic Reagent

Introduction

In the landscape of modern organic synthesis, the quest for reagents that offer both versatility and precision is perpetual. Methylthiomethyl p-tolyl sulfone, commonly referred to as MT-sulfone, has emerged as a cornerstone reagent for the introduction of single-carbon units, functioning as a highly effective equivalent for both formaldehyde and formyl anions.[1] Its utility stems from the strategic placement of two distinct sulfur atoms, which modulate the acidity of the central methylene protons and provide a masked carbonyl functionality. This guide, intended for researchers and professionals in chemical and pharmaceutical development, provides a comprehensive overview of MT-sulfone, from its fundamental chemical principles to its practical applications in the synthesis of valuable molecular scaffolds such as aldehydes and ketones.[2][3]

Physicochemical Properties and Handling

MT-sulfone is a stable, crystalline solid at room temperature, making it convenient to handle and store. Below is a summary of its key properties.

| Property | Value | References |

| CAS Number | 59662-65-6 | [1][4] |

| Molecular Formula | C₉H₁₂O₂S₂ | [1][5] |

| Molecular Weight | 216.32 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 82.0 - 85.0 °C | |

| Synonyms | MT-sulfone, Methyl p-Toluenesulfonylmethyl Sulfide | [1] |

Safety & Handling: MT-sulfone is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are required. All manipulations should be performed in a well-ventilated fume hood.

Core Concept: A Reagent for Umpolung

The primary value of MT-sulfone lies in its function as an "umpolung" or "dipole inversion" reagent. In a typical carbonyl compound like formaldehyde, the carbon atom is electrophilic. MT-sulfone allows this polarity to be inverted. The electron-withdrawing nature of the adjacent p-tolyl sulfone group significantly increases the acidity of the methylene protons (pKa ≈ 29 in DMSO). This allows for easy deprotonation by a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion. This carbanion is a potent nucleophile, effectively serving as a synthetic equivalent of a formaldehyde anion.

Caption: Generation of the nucleophilic anion from MT-sulfone.

This nucleophilic species can then react with a wide range of electrophiles, forming a new carbon-carbon bond.[7] The resulting product, a thioacetal derivative, serves as a stable intermediate that can be subsequently unmasked to reveal the desired carbonyl functionality.

Synthetic Applications and Workflows

The synthetic utility of MT-sulfone is broad, primarily revolving around the synthesis of aldehydes and ketones. The general workflow involves three key stages: anion formation, C-C bond formation (alkylation), and hydrolysis of the resulting thioacetal.

Caption: General experimental workflow for using MT-sulfone.

Synthesis of Aldehydes (as a Formyl Anion Equivalent)

MT-sulfone is an excellent reagent for the synthesis of aldehydes from alkylating agents.[3] This process involves a two-step sequence: alkylation followed by hydrolysis.

-

Alkylation: The MT-sulfone anion reacts with a primary or secondary alkyl halide (or other suitable electrophile) to form the monosubstituted adduct.

-

Hydrolysis: The resulting thioacetal is then hydrolyzed under various conditions to unmask the aldehyde functionality. This deprotection is a critical step and can be achieved using several methods, including treatment with acid catalysts, metal salts (HgCl₂), or oxidizing agents like Dess-Martin periodinane.[8][9]

Caption: Reaction pathway for the synthesis of aldehydes.

Synthesis of Ketones

The synthesis of ketones follows a similar logic but involves a sequential double alkylation.[3]

-

First Alkylation: The MT-sulfone anion is reacted with the first electrophile (R¹-X).

-

Second Deprotonation and Alkylation: The resulting monosubstituted intermediate still possesses an acidic proton. A second equivalent of strong base can be used to generate a new carbanion, which is then quenched with a second electrophile (R²-X).

-

Hydrolysis: The final disubstituted thioacetal is hydrolyzed to yield the corresponding ketone (R¹-CO-R²).

This sequential approach allows for the synthesis of both symmetrical (R¹ = R²) and unsymmetrical (R¹ ≠ R²) ketones, adding to the reagent's versatility.

Other Synthetic Transformations

Research by Ogura et al. has demonstrated that MT-sulfone is also a valuable precursor for other functional groups, including S-methyl α-ketocarbothioates and carboxylic esters, further broadening its synthetic scope.[2]

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and scale.

Protocol 1: Synthesis of Heptanal from 1-Bromohexane

Materials:

-

Methylthiomethyl p-tolyl sulfone (MT-sulfone)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

1-Bromohexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Reagents for hydrolysis (e.g., concentrated H₂SO₄, silica gel)

Procedure:

-

Anion Formation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add MT-sulfone (1.0 eq).

-

Dissolve the MT-sulfone in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution may turn yellow, indicating anion formation.

-

Stir the mixture at -78 °C for 30 minutes.

-

-

Alkylation:

-

Add 1-bromohexane (1.1 eq) dropwise to the cold solution.

-

Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkylated thioacetal.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

-

Hydrolysis to Aldehyde:

-

Dissolve the purified thioacetal in a suitable solvent mixture (e.g., THF/water).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir for several hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, neutralize with saturated aqueous sodium bicarbonate (NaHCO₃), and extract with an organic solvent.

-

Dry, filter, and concentrate the organic extracts. Purify the resulting heptanal by column chromatography or distillation.

-

Conclusion

Methylthiomethyl p-tolyl sulfone is a powerful and reliable reagent in the synthetic chemist's toolkit. Its ability to function as a nucleophilic formaldehyde and formyl anion equivalent through the principle of umpolung provides a robust and straightforward pathway for the synthesis of aldehydes, ketones, and other valuable organic compounds.[2] The stability of the reagent and the predictability of its reactivity make it an authoritative choice for complex synthetic challenges in academic and industrial research.

References

-

CP Lab Safety. (n.d.). Methylthiomethyl p-Tolyl Sulfone, min 96%, 25 grams. Retrieved from [Link][4]

-

P&S Chemicals. (n.d.). Product information, Methylthiomethyl p-tolyl sulfone. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). Methylthiomethyl p-tolyl sulfone. PubChem. Retrieved from [Link][6]

-

Ogura, K., Yahata, N., Hashizume, K., Tsuyama, K., Takahashi, K., & Iida, H. (1983). UTILIZATION OF METHYLTHIOMETHYL p-TOLYL SULFONE IN ORGANIC SYNTHESIS. Chemistry Letters, 12(5), 767-770. Retrieved from [Link][2]

-

Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3 CN. MDPI. Retrieved from [Link][10]

-

Ogura, K., Ohtsuki, K., Nakamura, M., Yahata, N., Takahashi, K., & Iida, H. (1985). Aldehyde and ketone syntheses using methylthiomethyl p-tolyl sulfone. Tetrahedron Letters, 26(20), 2455-2458.[3]

-

Langille, N. F., Dakin, L. A., & Panek, J. S. (2003). A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane. Organic Letters, 5(4), 575-578. Retrieved from [Link][9]

-

Turos, E., & Moussa, G. (2006). Developments in the Deprotection of Thioacetals. ResearchGate. Retrieved from [Link][8]

-

Lo, C. C., & Male, J. L. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Critical Reviews in Toxicology, 45(10), 831-850. Retrieved from [Link][7]

Sources

- 1. scbt.com [scbt.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 标题:Aldehyde and ketone syntheses using methylthiomethyl p-tolyl sulfone【化源网】 [chemsrc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Methylthiomethyl p-tolyl sulfone | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

Literature review on "Methylthiomethyl p-tolyl sulfone" applications

An In-depth Technical Guide to the Applications of Methylthiomethyl p-Tolyl Sulfone in Modern Organic Synthesis

Authored by a Senior Application Scientist

Abstract

Methylthiomethyl p-tolyl sulfone, also known as MT-sulfone, has emerged as a highly versatile and powerful reagent in the synthetic chemist's toolkit. Its unique electronic properties, conferred by the juxtaposition of a methylthio group and a p-tolyl sulfonyl group on the same methylene carbon, allow it to function as a stable and effective formyl anion equivalent. This guide provides an in-depth exploration of the synthesis, core reactivity, and diverse applications of this reagent. We will delve into the mechanistic underpinnings of its utility in carbon-carbon bond formation, its role in the synthesis of various functional groups and cyclic systems, and provide detailed, field-proven protocols for its practical implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecular architectures.

Introduction: The Unique Profile of Methylthiomethyl p-Tolyl Sulfone

Methylthiomethyl p-tolyl sulfone (MTM-Ts) is a crystalline solid with the chemical formula C₉H₁₂O₂S₂ and a molecular weight of 216.32 g/mol .[1][2] Its structure features a central methylene bridge flanked by a methylthio (CH₃S-) group and a p-tolyl sulfonyl (p-TolSO₂-) group.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-4-(methylsulfanylmethylsulfonyl)benzene | [2] |

| Synonyms | MT-sulfone, Methyl p-Toluenesulfonylmethyl Sulfide | [1][3] |

| CAS Number | 59662-65-6 | [1] |

| Molecular Formula | C₉H₁₂O₂S₂ | [1] |

| Molecular Weight | 216.32 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 82.0 to 85.0 °C | [4] |

The true value of MTM-Ts lies in the cooperative electronic effects of its constituent functional groups. The potent electron-withdrawing nature of the p-tolyl sulfone group significantly increases the acidity of the adjacent methylene protons. This acidification allows for easy deprotonation by common bases (e.g., n-butyllithium, sodium hydride) to generate a stabilized carbanion. This carbanion is a nucleophilic species that serves as a "formyl anion equivalent"—a synthetic surrogate for the unstable formyl anion (H-C=O)⁻.[5] This allows for the introduction of a masked aldehyde functionality through a carbon-carbon bond-forming reaction.[6][7]

Synthesis of Methylthiomethyl p-Tolyl Sulfone

A reliable and convenient preparation of MTM-Ts is crucial for its widespread use. An efficient method starts from readily available dimethyl sulfoxide (DMSO) and utilizes a Pummerer reaction.[8]

Experimental Protocol: Synthesis of MTM-Ts[8]

-

Pummerer Reaction: Dimethyl sulfoxide (DMSO) is reacted with acetic anhydride. This generates an acetoxymethyl methyl sulfide intermediate. The causality here is the electrophilic activation of the sulfoxide by acetic anhydride, followed by elimination to form a sulfonium ion, which is then trapped by the acetate anion.

-

Sulfinate Displacement: The resulting acetoxymethyl methyl sulfide is treated with sodium p-toluenesulfinate in the presence of sodium acetate in acetic acid.

-

Mechanism: The sodium p-toluenesulfinate acts as a nucleophile, displacing the acetate group to form the final methylthiomethyl p-tolyl sulfone product. The sodium acetate serves as a base to facilitate the reaction.

-

Work-up and Purification: The reaction mixture is worked up by extraction and the crude product is purified by recrystallization to yield MTM-Ts as a white solid.

This synthetic route is valued for its operational simplicity and use of inexpensive starting materials.[8]

Core Application: MTM-Ts as a Formyl Anion Equivalent

The primary application of MTM-Ts is to serve as a nucleophilic source for the formyl group in C-C bond formation. The overall transformation involves three key stages: anion formation, alkylation, and unmasking of the aldehyde.

Caption: General workflow for using MTM-Ts as a formyl anion equivalent.

Step 1: Anion Formation (Deprotonation)

The presence of the sulfone group makes the methylene protons (pKa ≈ 29 in DMSO) sufficiently acidic to be removed by a strong base. The choice of base is critical; n-butyllithium in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) is standard. This low temperature is essential to prevent side reactions and ensure the stability of the resulting lithium salt.

Step 2: C-C Bond Formation (Alkylation)

The generated carbanion is a soft nucleophile and readily reacts with a wide range of electrophiles. This is the key carbon-carbon bond-forming step.

Table of Representative Electrophiles and Products:

| Electrophile Class | Example | Product Type after Hydrolysis |

| Alkyl Halides | 1-Bromobutane | Aldehyde (Pentanal) |

| Epoxides | Styrene Oxide | β-Hydroxy aldehyde |

| Aldehydes/Ketones | Cyclohexanone | α-Hydroxy aldehyde |

| α,β-Unsaturated Ketones | Cyclohexenone | 1,4-Adduct (γ-Keto aldehyde) |

Step 3: Deprotection (Hydrolysis)

The final step is the hydrolysis of the dithioacetal-like structure to reveal the aldehyde. This unmasking can be achieved under various conditions, often involving acid catalysis or treatment with a thiophilic Lewis acid, which selectively coordinates to the sulfur atoms, facilitating cleavage.

Experimental Protocol: Synthesis of Pentanal using MTM-Ts

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with methylthiomethyl p-tolyl sulfone (1.0 eq) and anhydrous THF.

-

Anion Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for 30 minutes at this temperature.

-

Alkylation: 1-Bromobutane (1.1 eq) is added dropwise to the anion solution at -78 °C. The reaction is allowed to stir at this temperature for 1 hour and then slowly warmed to room temperature over 2 hours.

-

Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Hydrolysis & Purification: The crude alkylated intermediate is dissolved in a suitable solvent system (e.g., aqueous formic acid) and heated to effect hydrolysis. The resulting pentanal is then purified by distillation or column chromatography.

-

Safety Note: All operations should be conducted in a well-ventilated fume hood. Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.[9]

Broader Synthetic Applications

The versatility of MTM-Ts extends beyond simple formylation, enabling the synthesis of more complex functional groups and carbocyclic frameworks.[10]

Synthesis of α-Keto Esters and Carboxylic Esters

A powerful extension of MTM-Ts chemistry involves a second deprotonation and subsequent reaction sequence.

Caption: Pathway to α-keto esters using MTM-Ts.

By treating the initially alkylated intermediate (p-Tol-SO₂-CHR-SMe) with another equivalent of strong base, a second proton can be removed. This new nucleophile can be trapped with acylating agents (like acid chlorides or esters) to yield, after rearrangement and hydrolysis, valuable S-methyl α-ketocarbothioates.[10] These can be further converted into carboxylic esters.[10]

Synthesis of Cycloalkanones

MTM-Ts is an excellent reagent for annulation strategies to form five- and six-membered rings.[10] This is typically achieved by reacting the MTM-Ts anion with a substrate containing both an electrophilic center and a leaving group, such as a dihaloalkane.

Protocol Logic:

-

First Alkylation: The MTM-Ts anion is reacted with an appropriate ω-halo-α,β-unsaturated ketone or an ω-haloalkyl halide.

-

Second Deprotonation: A second deprotonation is performed on the newly formed intermediate at the carbon bearing the sulfone and sulfide.

-

Intramolecular Cyclization: The generated anion undergoes an intramolecular Sₙ2 reaction, displacing the halide to form the cyclic product.

-

Hydrolysis: The cyclic intermediate is then hydrolyzed to furnish the corresponding cycloalkanone.

This strategy provides a powerful and convergent route to cyclic ketones, which are common structural motifs in natural products and pharmaceuticals.

Conclusion

Methylthiomethyl p-tolyl sulfone is a cornerstone reagent in synthetic organic chemistry, primarily valued for its role as a robust formyl anion equivalent. Its utility is rooted in the predictable and high-yielding generation of a stabilized carbanion, which can be engaged in a wide array of carbon-carbon bond-forming reactions. The applications extend from simple aldehyde synthesis to the more complex construction of α-keto esters and valuable cycloalkanone frameworks. The straightforward synthesis of the reagent itself and the well-established, reliable protocols for its use ensure that MTM-Ts will continue to be an indispensable tool for chemists engaged in the art of molecular construction.

References

-

Ogura, K., Yahata, N., Hashizume, K., Tsuyama, K., Takahashi, K., & Iida, H. (1983). UTILIZATION OF METHYLTHIOMETHYL p-TOLYL SULFONE IN ORGANIC SYNTHESIS. Chemistry Letters, 12(5), 767-770. [Link]

-

Ogura, K., Yahata, N., Watanabe, J., Takahashi, K., & Iida, H. (1983). Convenient Preparation of Methylthiomethyl p-Tolyl Sulfone Starting from Dimethyl Sulfoxide. Bulletin of the Chemical Society of Japan, 56(12), 3857-3858. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: Synthesis and Use of Methyl p-Tolyl Sulfone. [Link]

-

National Center for Biotechnology Information (n.d.). Methylthiomethyl p-tolyl sulfone. PubChem. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methylthiomethyl p-Tolyl Sulfone, min 96%, 25 grams. [Link]

-

Wikipedia. (n.d.). Methylthiomethyl ether. [Link]

- Google Patents. (n.d.).

-

PubChemLite. (n.d.). Methylthiomethyl p-tolyl sulfone (C9H12O2S2). [Link]

-

ChemWhat. (n.d.). METHYLTHIOMETHYL P-TOLYL SULFONE. [Link]

-

ResearchGate. (n.d.). Methyl 4-tolyl sulfone. [Link]

- Google Patents. (n.d.).

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

- Royal Society of Chemistry. (2020). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. RSC Publishing.

- Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.

- Chatani, N. (Ed.). (2014).

-

Organic Chemistry Portal. (2005). Catalytic C-C Bond-Forming Reactions. [Link]

- MDPI. (2022). Biocatalytic C-C Bond Formation for One Carbon Resource Utilization. International Journal of Molecular Sciences, 23(21), 13349.

- Krische, M. J. (2007). Formation of C-C Bonds via Catalytic Hydrogenation and Transfer Hydrogenation. Accounts of Chemical Research, 40(5), 1247-1257.

Sources

- 1. scbt.com [scbt.com]

- 2. Methylthiomethyl p-tolyl sulfone | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylthiomethyl p-Tolyl Sulfone | 59662-65-6 | TCI AMERICA [tcichemicals.com]

- 4. Methylthiomethyl p-Tolyl Sulfone | 59662-65-6 | TCI Deutschland GmbH [tcichemicals.com]

- 5. A Useful Hydrazone Derivative Usable for a Neutral Formyl Anion Equivalent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Transition-Metal-Catalyzed C-C Bond Formation from C-C Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. fishersci.com [fishersci.com]

- 10. academic.oup.com [academic.oup.com]

Introduction: The Strategic Utility of MT-Sulfone in Modern Synthesis

An In-depth Technical Guide to the Physical and Chemical Properties of MT-Sulfone

In the landscape of synthetic organic chemistry, the pursuit of versatile and reliable reagents for carbon-carbon bond formation is perpetual. Among the class of sulfur-containing reagents, (Methylthio)methyl p-tolyl sulfone , commonly abbreviated as MT-Sulfone , has emerged as a cornerstone C1 synthon. Its unique dithioacetal S,S-dioxide structure, featuring a methylene bridge activated by two distinct sulfur moieties—a methylthio (SMe) group and a p-tolylsulfonyl (tosyl) group—confers upon it a remarkable balance of stability and reactivity.

The powerful electron-withdrawing nature of the tosyl group significantly enhances the acidity of the adjacent methylene protons. This allows for the facile generation of a stabilized carbanion under relatively mild basic conditions. This carbanion serves as a potent nucleophile, capable of reacting with a wide array of electrophiles to forge new C-C bonds. Subsequently, the methylthio and tosyl groups can be readily transformed or removed, unveiling diverse functionalities. This guide provides a comprehensive overview of the physical properties, chemical reactivity, synthesis, and application of MT-Sulfone, offering both foundational knowledge and practical, field-proven insights for its effective utilization in complex molecule synthesis.

Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is paramount for its proper handling, storage, and application in experimental design. MT-Sulfone is a stable, crystalline solid at room temperature, simplifying its manipulation and measurement compared to liquid or gaseous reagents.

Key Physical Data Summary

The fundamental physical and identifying properties of MT-Sulfone are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | (Methylthio)methyl p-tolyl sulfone | [1][2] |

| Synonyms | MT-Sulfone, Methylmercaptomethyl p-Tolyl Sulfone, Methyl p-Toluenesulfonylmethyl Sulfide | [1][3][4] |

| CAS Number | 59662-65-6 | [1][3][5] |

| Molecular Formula | C₉H₁₂O₂S₂ | [1][6] |

| Molecular Weight | 216.31 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 82.0 - 85.0 °C | [1] |

Chemical Structure and Acidity

The reactivity of MT-Sulfone is a direct consequence of its molecular architecture. The central methylene group is flanked by two sulfur atoms in different oxidation states, creating a unique electronic environment.

Caption: Structure of MT-Sulfone highlighting the acidic α-methylene protons.

Part 2: Synthesis and Chemical Reactivity

Synthesis of MT-Sulfone

MT-Sulfone is conveniently prepared from readily available starting materials, most commonly via a Pummerer reaction-based route starting from dimethyl sulfoxide (DMSO).

Caption: Synthetic workflow for the preparation of MT-Sulfone.

Experimental Protocol: Synthesis of (Methylthio)methyl p-tolyl sulfone

-

Rationale: This "one-pot" procedure leverages a Pummerer reaction of DMSO with acetic anhydride to generate an electrophilic intermediate, which is then trapped in situ by sodium p-toluenesulfinate to yield the final product.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine sodium p-toluenesulfinate (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid.

-

Pummerer Reaction: To this suspension, add dimethyl sulfoxide (DMSO, 1.5 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq) while stirring.

-

Heating: Heat the reaction mixture to reflux (typically around 120-130°C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A white solid should precipitate.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure MT-Sulfone as a white crystalline solid.

Core Reactivity: Carbanion Formation and Alkylation

The primary utility of MT-Sulfone stems from the ease of forming a stabilized carbanion at the central carbon. This anion is a soft nucleophile that readily participates in Sₙ2 reactions with a variety of electrophiles.

Sources

- 1. Methylthiomethyl p-Tolyl Sulfone | 59662-65-6 | TCI AMERICA [tcichemicals.com]

- 2. Methylthiomethyl p-Tolyl Sulfone | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. METHYLTHIOMETHYL P-TOLYL SULFONE - Safety Data Sheet [chemicalbook.com]

- 6. Methylthiomethyl p-tolyl sulfone | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Methylthiomethyl p-Tolyl Sulfone: A Versatile Reagent for Carbonyl and Olefin Synthesis

Introduction: Unveiling the Synthetic Potential of a Unique Sulfone

In the landscape of modern organic synthesis, the development of reagents that offer both stability and diverse reactivity is paramount. Methylthiomethyl p-tolyl sulfone, often abbreviated as MT-sulfone, has emerged as a powerful and versatile building block for the construction of complex organic molecules.[1][2] Its structure, featuring a methylene group flanked by a methylthio (CH₃S-) and a p-tolylsulfonyl (Ts-) group, provides a unique combination of functionalities that enable its use as a formyl anion equivalent, a precursor for olefination reactions, and a building block for the synthesis of α-hydroxy carbonyl compounds.

The p-tolylsulfonyl group acts as a strong electron-withdrawing group, rendering the adjacent methylene protons acidic enough to be deprotonated by common strong bases. The resulting carbanion is stabilized by both the sulfonyl and the adjacent sulfur atom. The methylthio group, on the other hand, plays a crucial role in the subsequent transformation of the molecule, facilitating hydrolysis to a carbonyl group or participating in elimination reactions to form alkenes. This guide provides a comprehensive overview of the preparation and key applications of MT-sulfone, complete with detailed experimental protocols and mechanistic insights for researchers in academia and the pharmaceutical industry.

Preparation of Methylthiomethyl p-Tolyl Sulfone

A convenient and efficient method for the preparation of Methylthiomethyl p-tolyl sulfone starting from readily available dimethyl sulfoxide (DMSO) has been reported.[3] This procedure involves a Pummerer reaction of DMSO with acetic anhydride, followed by reaction with sodium p-toluenesulfinate.

Protocol 1: Synthesis of Methylthiomethyl p-Tolyl Sulfone

Workflow for the Synthesis of MT-Sulfone

Caption: Synthesis of MT-Sulfone via Pummerer Reaction.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Acetic anhydride (Ac₂O)

-

Sodium p-toluenesulfinate

-

Sodium acetate

-

Acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Pummerer Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethyl sulfoxide and acetic anhydride. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water and extract with diethyl ether.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude acetoxymethyl methyl sulfide.

-

Substitution Reaction: Dissolve the crude acetoxymethyl methyl sulfide in acetic acid. Add sodium p-toluenesulfinate and sodium acetate to the solution.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-